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Compound of Interest

Compound Name: 2,6-Dimethoxybenzaldehyde

Cat. No.: B146518

A Comparative Spectroscopic Guide to
Dimethoxybenzaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of six
dimethoxybenzaldehyde isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dimethoxybenzaldehyde.
Understanding the distinct spectroscopic fingerprint of each isomer is crucial for unambiguous
identification, quality control, and structure-activity relationship studies in various scientific and
pharmaceutical applications. This document summarizes key quantitative data from Nuclear
Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass
Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables present a comparative summary of the key spectroscopic data for the six
dimethoxybenzaldehyde isomers. These values have been compiled from various sources and
should be considered representative. For critical applications, it is recommended to acquire
data under standardized conditions.

Table 1: *H NMR Spectroscopic Data (CDCIs, chemical shifts in ppm)
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Isomer Aldehyde-H (s) Aromatic-H (m) Methoxy-H (s)
2,3-
. ~7.41 (dd), ~7.15 (1),
dimethoxybenzaldehy  ~10.43 ~3.99, ~3.91
~7.10 (dd)
de
2,4-
_ ~7.79 (d), ~6.53 (dd),
dimethoxybenzaldehy  ~10.28 ~3.89, ~3.86
~6.44 (d)
de
2,5-
_ ~7.35 (d), ~7.10 (dd),
dimethoxybenzaldehy  ~10.45 ~3.88, ~3.82
~6.95 (d)
de
2,6-
dimethoxybenzaldehy = ~10.55 ~7.35 (t), ~6.55 (d) ~3.90
de
3,4-
. ~7.42 (dd), ~7.40 (d),
dimethoxybenzaldehy = ~9.83 ~3.95, ~3.94
~6.95 (d)
de
3,5-
dimethoxybenzaldehy  ~9.88 ~7.05 (d), ~6.75 (1) ~3.85

de

Table 2: 3C NMR Spectroscopic Data (CDCls, chemical shifts in ppm)
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Aromatic C- Aromatic C- Aromatic C-

Isomer Cc=0 Methoxy C
o) CHO H/C-C
2,3- ~124.1,
~152.7,
dimethoxybe ~189.4 148.3 ~128.5 ~118.4, ~61.5, ~55.8
nzaldehyde ' ~116.8
2,4-
_ ~165.0, ~130.1,
dimethoxybe ~189.5 ~120.1 ~55.8, ~55.6
~161.8 ~105.8, ~98.3
nzaldehyde
2,5- ~124.4,
_ ~154.0,
dimethoxybe ~189.6 153.8 ~124.8 ~113.8, ~56.2, ~55.9
nzaldehyde ' ~1135
2,6- ~136.4,
~161.5,
dimethoxybe ~189.0 160.0 ~112.6 ~120.5, ~55.8
nzaldehyde ' ~104.1
3,4- ~126.9,
_ ~154.2,
dimethoxybe ~190.9 149.6 ~130.1 ~110.8, ~56.1, ~56.0
nzaldehyde ' ~109.8
3,5-
~107.9,
dimethoxybe ~191.9 ~161.0 ~138.5 ~55.7
~107.3
nzaldehyde

Table 3: Infrared (IR) Spectroscopy Data (cm~1)

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Isomer C=0 Stretch

C-H (aldehyde)

C-O Stretch Aromatic C=C
(ether) Stretch

2,3-
dimethoxybenzal  ~1685
dehyde

~2840, ~2740

~1270, ~1080 ~1580, ~1470

2,4-
dimethoxybenzal  ~1670
dehyde

~2845, ~2745

~1275, ~1025 ~1605, ~1510

2,5-
dimethoxybenzal  ~1680
dehyde

~2835, ~2735

~1280, ~1045 ~1585, ~1490

2,6-
dimethoxybenzal  ~1688
dehyde

~2850, ~2750

~1285, ~1090 ~1580, ~1475

3,4-
dimethoxybenzal  ~1682
dehyde

~2850, ~2740

~1270, ~1140 ~1590, ~1515

3,5-
dimethoxybenzal  ~1690
dehyde

~2830, ~2730

~1290, ~1155 ~1595, ~1465

Table 4: Mass Spectrometry (MS) Data (m/z)

Isomer Molecular lon (M*) Key Fragment lons
2,3-dimethoxybenzaldehyde 166 165, 137, 109, 79[1]
2,4-dimethoxybenzaldehyde 166 165, 151, 123, 95[1]
2,5-dimethoxybenzaldehyde 166 165, 151, 121, 93
2,6-dimethoxybenzaldehyde 166 165, 135, 107, 79
3,4-dimethoxybenzaldehyde 166 165, 137, 109, 81[1]
3,5-dimethoxybenzaldehyde 166 165, 137, 107, 79
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Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopy Data (in Ethanol)

Isomer Amax (nm)
2,3-dimethoxybenzaldehyde ~258, ~315
2,4-dimethoxybenzaldehyde ~270, ~308
2,5-dimethoxybenzaldehyde ~255, ~328
2,6-dimethoxybenzaldehyde ~250, ~300
3,4-dimethoxybenzaldehyde ~278, ~308
3,5-dimethoxybenzaldehyde ~275, ~305

Experimental Workflow

The general workflow for the spectroscopic analysis of dimethoxybenzaldehyde isomers is
outlined below.
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Spectroscopic Analysis Workflow for Dimethoxybenzaldehyde Isomers
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Caption: General workflow for the spectroscopic analysis of dimethoxybenzaldehyde isomers.

Experimental Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the dimethoxybenzaldehyde isomer was
dissolved in about 0.7 mL of deuterated chloroform (CDCIls) containing tetramethylsilane
(TMS) as an internal standard.

Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz or 500 MHz
spectrometer.

Acquisition Parameters:

o H NMR: A sufficient number of scans were acquired to obtain a good signal-to-noise ratio,
with a relaxation delay of 1-2 seconds.

o 13C NMR: Proton-decoupled spectra were acquired with a larger number of scans to
compensate for the low natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay) was Fourier transformed, followed by
phase and baseline correction. Chemical shifts were referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid dimethoxybenzaldehyde isomer was finely
ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
Alternatively, a thin film was cast from a concentrated solution in a volatile solvent onto a salt
plate (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for analysis.

Data Acquisition: A background spectrum of the empty sample compartment or the pure KBr
pellet/salt plate was recorded. The sample was then placed in the beam path, and the
spectrum was acquired over a range of 4000-400 cm~1.

Data Processing: The final spectrum was presented as transmittance or absorbance versus
wavenumber (cm™2).

Ultraviolet-Visible (UV-Vis) Spectroscopy
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o Sample Preparation: A dilute solution of the dimethoxybenzaldehyde isomer (typically 104 to
10—> M) was prepared in a UV-grade solvent, such as ethanol or methanol.

e Instrumentation: A dual-beam UV-Vis spectrophotometer was used.

o Data Acquisition: The spectrum was recorded over a wavelength range of approximately
200-400 nm, using the pure solvent as a reference.

o Data Processing: The absorbance spectrum was baseline corrected, and the wavelengths of
maximum absorbance (Amax) were identified.

Mass Spectrometry (MS)

o Sample Introduction: The sample was introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS).

« lonization: Electron lonization (El) at 70 eV was typically used to generate the molecular ion
and fragment ions.

e Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a
quadrupole or time-of-flight (TOF) mass analyzer.

o Data Processing: The resulting mass spectrum, a plot of relative ion abundance versus m/z,
was analyzed to identify the molecular ion and characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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